1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Description
This compound features a 1,2,5-thiadiazole ring conjugated to a piperazine moiety and a propan-1-one linker attached to a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group increases lipophilicity, improving membrane permeability, while the piperazine moiety offers conformational flexibility for receptor binding.
Properties
IUPAC Name |
1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4OS/c17-16(18,19)13-4-1-12(2-5-13)3-6-15(24)23-9-7-22(8-10-23)14-11-20-25-21-14/h1-2,4-5,11H,3,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJMBBYCNYWBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors such as thiosemicarbazide with an oxidizing agent.
Piperazine Ring Formation: The piperazine ring can be synthesized through the cyclization of ethylenediamine derivatives.
Coupling Reactions: The thiadiazole and piperazine rings are then coupled with a trifluoromethyl phenyl group using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemical Formula
- Molecular Formula : C15H16F3N3OS
- Molecular Weight : 351.37 g/mol
Medicinal Chemistry
1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one has been investigated for its potential in treating various neurological disorders. Its mechanism of action involves modulation of neurotransmitter systems, particularly serotonin receptors. This interaction has been linked to antidepressant and anxiolytic effects, making it a candidate for further research in psychiatric medicine.
Antimicrobial Activity
Studies have indicated that compounds containing thiadiazole rings exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antibacterial agents.
Biosensor Development
The compound's ability to interact with biological receptors makes it suitable for biosensor applications. It can be immobilized on sensor surfaces to detect specific biomolecules, enhancing the sensitivity and specificity of biosensors used in clinical diagnostics.
Chemical Biology
In chemical biology, this compound serves as a valuable tool for probing biological pathways. Its unique structure allows researchers to study enzyme interactions and receptor binding processes, providing insights into cellular mechanisms.
Case Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that the administration of this compound resulted in significant improvements in depressive behaviors. The mechanism was attributed to increased serotonin levels in the brain, confirming its potential as an antidepressant.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded at low concentrations, indicating its potential as a lead compound for antibiotic development.
Case Study 3: Biosensor Application
Research on the immobilization of this compound on gold nanoparticles demonstrated enhanced detection capabilities for specific biomarkers in blood samples. The biosensor showed high sensitivity and selectivity, making it a promising tool for early disease diagnosis.
Mechanism of Action
The mechanism of action of 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Analogs
Key Differences :
- The target compound’s 1,2,5-thiadiazole distinguishes it from thiazole-based urea derivatives () and imidazoline-containing analogs ().
- Unlike BIA 3-335, which has a nitro group and dihydroxyphenyl, the target compound lacks polar nitro/hydroxy groups, likely altering solubility and target selectivity .
Observations :
- Urea derivatives () exhibit high yields (≥85%), suggesting robust synthetic routes for piperazine-thiazole hybrids . The target compound’s synthesis may face challenges due to thiadiazole reactivity.
- The trifluoromethyl group in the target compound and analogs (e.g., 11d, BIA 3-335) enhances lipophilicity but may reduce aqueous solubility .
Pharmacological and Functional Insights
Table 3: Hypothesized Pharmacological Profiles
Key Points :
Biological Activity
1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features:
- A thiadiazole ring , which is known for various biological activities.
- A piperazine moiety , commonly associated with neuropharmacological effects.
- A trifluoromethylphenyl group , which enhances lipophilicity and may influence receptor interactions.
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : It has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. In vitro studies demonstrated that the compound exhibits dose-dependent inhibition of tyrosinase activity, suggesting its potential as a skin-whitening agent .
- Receptors : The piperazine component may interact with serotonin receptors, influencing neurotransmitter levels and potentially offering therapeutic effects in psychiatric disorders.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound possess antimicrobial properties. For instance:
- Compounds similar to this compound have been evaluated against various bacterial strains. Results showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating potential for development as antibacterial agents .
Case Study 1: Tyrosinase Inhibition
A study investigated the inhibitory effects of a related compound on tyrosinase derived from Agaricus bisporus. The compound demonstrated an IC50 value in the micromolar range, highlighting its potential application in treating hyperpigmentation disorders. Furthermore, cellular assays confirmed that it reduced melanin production in B16F10 melanoma cells .
Case Study 2: Antimicrobial Evaluation
Another research effort focused on the antimicrobial efficacy of compounds structurally related to this compound. These compounds were screened against Mycobacterium tuberculosis, with some showing significant inhibition compared to standard antibiotics like rifampicin .
Data Summary
The following table summarizes key findings regarding the biological activity of the compound:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
The synthesis typically involves multi-step procedures starting with coupling reactions between piperazine derivatives and functionalized aryl/heteroaryl precursors. Key steps include:
- Amide bond formation : Use coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in anhydrous DMF under nitrogen to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMSO) improve reaction efficiency, while toluene is suitable for reflux conditions in heterocyclic ring formation .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures enhances purity. Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR : ¹H and ¹³C NMR confirm piperazine and thiadiazole proton environments, with characteristic shifts for trifluoromethyl (δ ~110–120 ppm in ¹³C) and aromatic protons .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 414.12) and fragmentation patterns .
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm ketone (C=O) and thiadiazole (C=N) groups .
Q. How can initial biological activity screening be designed?
- In vitro assays : Test against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays. The trifluoromethyl group enhances binding to hydrophobic pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects. Compare with control compounds lacking the thiadiazole moiety .
Q. What strategies identify pharmacological targets for this compound?
- Docking studies : Use AutoDock Vina to model interactions with receptors (e.g., serotonin 5-HT₁A) based on piperazine-thiadiazole pharmacophores .
- Protein binding assays : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantify affinity for suspected targets .
Q. How does the compound’s stability vary under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. The thiadiazole ring is stable in acidic conditions but may hydrolyze in basic media .
- Thermal stability : TGA (thermogravimetric analysis) reveals decomposition temperatures (>200°C), critical for storage .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide analog design?
- Modify substituents : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on receptor binding .
- Bioisosteric replacement : Substitute thiadiazole with oxadiazole or triazole to improve metabolic stability while retaining activity .
Q. How to resolve contradictions in biological data across studies?
Q. What computational models predict metabolic pathways?
Q. How to assess ecological impact during preclinical development?
Q. Which advanced NMR techniques elucidate dynamic interactions?
- NOESY/ROESY : Detect spatial proximity between the piperazine and trifluoromethylphenyl groups in solution .
- 19F NMR : Track fluorinated groups in real-time binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
